Octane-d18
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-octadecadeuteriooctane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18/c1-3-5-7-8-6-4-2/h3-8H2,1-2H3/i1D3,2D3,3D2,4D2,5D2,6D2,7D2,8D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVMXDCGIABBOFY-VAZJTQEUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40169342 | |
| Record name | (2H18)Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17252-77-6 | |
| Record name | Octane-1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-d18 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17252-77-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2H18)Octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017252776 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2H18)Octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40169342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2H18)octane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.517 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Octane D18: Foundational Isotopic and Synthetic Investigations
Historical Context of Deuterated Hydrocarbon Synthesis
The synthesis of deuterated organic compounds, including hydrocarbons, has been a significant endeavor in chemistry, driven by their utility in mechanistic studies, as internal standards in analytical chemistry, and more recently, in the development of pharmaceuticals with improved metabolic profiles. rsc.orgnih.govnih.govwikipedia.org The journey to produce these isotopically labeled molecules has seen a considerable evolution in methodologies.
Early Methodologies for Deuterium (B1214612) Incorporation
The quest to replace hydrogen with its heavier, stable isotope, deuterium, began shortly after its discovery by Harold Urey in 1931. wikipedia.org Early work in the 1930s demonstrated that deuterium could be incorporated into organic molecules. One of the pioneering studies in the realm of alkanes was conducted in 1935 by Morikawa, Benedict, and Taylor, who successfully produced deuterated methanes from methane (B114726) (CH₄) and deuterium gas (D₂) using a reduced nickel-kieselguhr catalyst at elevated temperatures. acs.org
Initial methods often relied on harsh reaction conditions and were not always broadly applicable, particularly for complex molecules. google.com For instance, early attempts to achieve complete deuteration of higher molecular weight compounds were largely unsuccessful. google.com A common early strategy involved the dehalogenation of alkyl halides using zinc dust in the presence of deuterium oxide (D₂O), which proved effective for preparing some deuterated alkanes like ethane-d₁, ethane-1,1-d₂, and ethane-1,1,1-d₃. cdnsciencepub.com Another approach involved base- or acid-catalyzed exchange of enolizable protons, a method limited to specific types of hydrogen atoms. scielo.org.mx
Evolution of Deuteration Techniques Relevant to Alkanes
The field of deuteration has significantly advanced from these early methods, with the development of more sophisticated and milder techniques. nih.gov The study of catalytic hydrogen/deuterium (H/D) exchange in alkanes has been ongoing for nearly a century, revealing that numerous materials can activate the relatively inert C-H bonds of alkanes. acs.orgacs.org These studies have been crucial in understanding the mechanisms of C-H bond activation. acs.org
The evolution of deuteration techniques for alkanes can be broadly categorized into two main classes of heterogeneous materials: metals and metal oxides. acs.org Metal-catalyzed H/D exchange reactions, often carried out in the gas phase at temperatures between 150-300 °C, have shown that the reactivity of different alkanes is related to their C-H bond dissociation energies. researchgate.net
More recently, homogeneous catalysis has emerged as a powerful tool for deuteration. Pioneering work by Bergman and others demonstrated that cationic iridium complexes could facilitate H/D exchange under relatively mild conditions using deuterated benzene (B151609) (C₆D₆) as the deuterium source. rsc.org This has led to the development of various catalyst systems, including tridentate "pincer" ligands complexed with metals like ruthenium and iridium, which can catalyze H/D exchange in unactivated alkanes under more moderate conditions. rsc.org These modern methods offer greater selectivity and efficiency, expanding the accessibility of deuterated compounds like octane-d18 for various scientific applications. nih.gov
Synthesis and Deuteration Pathways of this compound
This compound, a perdeuterated form of n-octane, is a valuable compound in scientific research, particularly as a deuterated NMR solvent and for evaluating separation factors of octane (B31449) isomers by gas chromatography. chemicalbook.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com Its synthesis is primarily achieved through catalytic hydrogen/deuterium exchange reactions.
Catalytic Hydrogen/Deuterium Exchange Reactions
Catalytic H/D exchange is the cornerstone for preparing perdeuterated alkanes like this compound. acs.orgacs.org This process involves the reaction of n-octane with a deuterium source in the presence of a catalyst that can activate the C-H bonds.
Catalyst Systems and Reaction Conditions
A variety of catalyst systems have been developed for the deuteration of alkanes. These systems can be either heterogeneous or homogeneous.
Heterogeneous Catalysts: These are solid-phase catalysts that are insoluble in the reaction medium. Platinum group metals supported on carbon (e.g., Pt/C, Rh/C, Pd/C, Ir/C) are commonly used. google.com The combination of platinum on carbon (Pt/C) and rhodium on carbon (Rh/C) has been shown to be an efficient mixed catalytic system for the multiple deuteration of alkanes. rsc.org The reactions are typically carried out in a sealed system under a hydrogen or deuterium gas atmosphere at elevated temperatures, generally between 100-200 °C. google.com Heavy water (D₂O) often serves as the deuterium source. google.com An older method described the use of an Adams platinum catalyst (PtO₂) in a solution of alkali-deuteroxide in deuterium oxide, with the addition of deuterium peroxide as a promoter to enhance the exchange reaction. google.com
Homogeneous Catalysts: These catalysts are soluble in the reaction medium. Iridium-based pincer complexes have emerged as highly effective catalysts for the H/D exchange in unactivated alkanes under milder conditions. rsc.org For example, rigid, electron-rich iridium PCP pincer complexes can catalyze the deuteration of alkanes using deuterated benzene (C₆D₆) or heavy water (D₂O) as the deuterium source. rsc.org Another example is the use of an NCP pincer iridium complex with deuterated ethanol (B145695) (C₂D₅OD) as the deuterium source. bohrium.com
The choice of catalyst and reaction conditions can influence the efficiency and extent of deuteration. For instance, using a mixed Pt/C and Rh/C catalyst system in a mixture of deuterated isopropanol (B130326) (i-PrOD-d₈) and D₂O allows for the multiple deuteration of various alkanes under mild conditions. rsc.org
Interactive Data Table: Catalyst Systems for Alkane Deuteration
| Catalyst Type | Catalyst Example | Deuterium Source | Typical Conditions |
| Heterogeneous | Pt/C, Rh/C, Pd/C, Ir/C | D₂O | 100-200 °C, Sealed system, H₂/D₂ atmosphere |
| Heterogeneous | Pt/C and Rh/C (mixed) | i-PrOD-d₈, D₂O | Mild conditions |
| Heterogeneous | Adams catalyst (PtO₂) with NaOD/D₂O₂ | D₂O | Heating in a closed vessel |
| Homogeneous | Iridium PCP pincer complexes | C₆D₆, D₂O | Mild conditions |
| Homogeneous | NCP pincer iridium complex | C₂D₅OD | - |
Mechanistic Aspects of Catalytic Deuteration
The mechanism of catalytic deuteration of alkanes involves the activation of the C-H bond by the metal catalyst.
With heterogeneous platinum group catalysts , the proposed mechanism involves the coordination of the alkane to the metal surface. google.com The catalyst, activated by the surrounding deuterated solvent (like D₂O), attacks and oxidatively adds to a C-H bond in the alkane. google.com This is followed by an exchange between the hydrogen atom in the resulting carbon-metal-hydrogen intermediate and a deuterium atom from the deuterated solvent. google.com Reductive elimination then releases the deuterated alkane. google.com
In the case of homogeneous iridium pincer complexes , the catalytic cycle is also thought to proceed through C-H activation. The active catalyst species, often generated in situ, reacts with the alkane to form an iridium-alkyl-hydride intermediate. Subsequent steps involving the deuterium source lead to the exchange of hydrogen for deuterium on the alkyl chain before the deuterated alkane is released, regenerating the active catalyst. rsc.org For some iridium catalysts, the proposed mechanism involves the generation of an Ir(I) species, which then undergoes oxidative addition with the deuterium source (e.g., C₂D₅OD) to form an Ir(III) species that enters the catalytic cycle. marquette.edu Reversible migratory insertion of the alkene into the Ir-D bond and subsequent reductive elimination are key steps. marquette.edu
The Fischer-Tropsch synthesis has also been explored as a method to produce completely deuterated hydrocarbons from carbon monoxide and deuterium gas, demonstrating that the process is not significantly affected by the isotope effect. researchgate.net
Reduction Reactions Utilizing Deuterated Reagents
The synthesis of deuterated alkanes, such as this compound, can be achieved through reduction reactions where a precursor molecule is treated with a deuterium-donating reagent. This approach is fundamental in isotopic labeling studies, allowing for the specific incorporation of deuterium atoms into a target molecule. The choice of precursor and deuterated reducing agent is critical and depends on the desired final product and the reaction pathway.
The synthesis of fully deuterated alkanes like this compound often involves the reduction of a suitable functionalized precursor. While direct hydrogen-deuterium exchange on n-octane is a possible route, reduction of an oxygenated or halogenated octane derivative is a common synthetic strategy. sigmaaldrich.comgoogle.com Carbonyl compounds, such as ketones and aldehydes, are versatile precursors for the synthesis of deuterated organic molecules. pearson.com For instance, an octanal (B89490) or octanone derivative could theoretically serve as a starting point.
The reduction of these precursors is carried out using deuterated reducing agents, which serve as the source of deuterium. Common and effective deuterated reducing agents include metal deuterides. Sodium borodeuteride (NaBD₄) and lithium aluminum deuteride (B1239839) (LiAlD₄) are frequently employed for the reduction of carbonyls to deuterated alcohols, which can then be further deoxygenated to the corresponding alkane. pearson.comsci-hub.senumberanalytics.comresearchgate.net The reduction of amide compounds is another pathway to synthesize deuterated amines, which could potentially be converted to alkanes. epj-conferences.org For example, deuterated n-octanamide has been synthesized and subsequently reduced to deuterated 1-octylamine. epj-conferences.org The choice between these reagents often depends on the reactivity of the substrate and the desired selectivity. LiAlD₄ is a significantly stronger reducing agent than NaBD₄. numberanalytics.com
Another approach is the reductive deuteration of unsaturated bonds (alkenes or alkynes). This method typically uses deuterium gas (D₂) in the presence of a metal catalyst to add deuterium atoms across the multiple bond, forming a saturated C(sp³)–D bond. sci-hub.selumenlearning.com
Table 1: Common Deuterated Reducing Agents and Their Precursors
| Deuterated Reducing Agent | Typical Precursor Functional Group | Intermediate Product |
|---|---|---|
| Sodium borodeuteride (NaBD₄) | Aldehyde, Ketone | Deuterated Alcohol |
| Lithium aluminum deuteride (LiAlD₄) | Ester, Carboxylic Acid, Amide | Deuterated Alcohol, Deuterated Amine |
| Deuterium Gas (D₂) with Catalyst | Alkene, Alkyne | Deuterated Alkane |
The stereochemistry of reduction reactions is a crucial aspect when chiral centers are involved or created during the synthesis. For a linear alkane like n-octane, the final molecule itself is achiral. libretexts.orgwou.edu Therefore, if the synthesis starts from a linear, achiral precursor, such as 1-octene (B94956) or octanal, the stereochemical outcome for the this compound product is not a primary consideration.
However, if a deuteration reaction creates a new stereocenter, the spatial arrangement of the deuterium atom becomes significant. For example, in the reduction of a prochiral ketone, the approach of the deuteride reagent can lead to the formation of enantiomers or diastereomers. The stereochemical outcome of such reactions is often influenced by the steric environment around the reaction center and the nature of the reagent and substrate. In cases where the reaction proceeds through a radical intermediate, as can occur in some deuteration reactions, the stereochemistry is dictated by the geometry of the radical. libretexts.org Alkyl radicals are typically trigonal planar, meaning a subsequent reaction can occur from either face of the plane with equal probability. libretexts.org This results in the formation of a racemic mixture if a new chiral center is generated. libretexts.org
Electrochemical Deuteration Methodologies
Electrochemical methods offer a modern and efficient alternative for the synthesis of deuterated compounds. rsc.org These techniques utilize electrical current to drive the deuteration reaction, often under mild conditions and with high selectivity. researchgate.net The use of deuterium oxide (D₂O), an inexpensive and readily available deuterium source, is a significant advantage of this methodology. nju.edu.cnresearchgate.net
Electrochemical deuteration is typically carried out in an electrolytic cell. A common setup involves an undivided cell containing the substrate, a deuterium source (usually D₂O), and a supporting electrolyte in an organic solvent. nju.edu.cn The design of the electrodes is a key factor in the efficiency and selectivity of the reaction.
Electrodes : Graphite felt is often used for both the cathode and the anode, which has been shown to be effective for the deuteration of α,β-unsaturated carbonyl compounds. researchgate.net Other electrode materials include nitrogen-doped ruthenium electrodes, which have been used for the reductive deuteration of arenes. nih.gov The choice of electrode material can influence the reaction pathway and help to improve selectivity. acs.org
Deuterium Source : Deuterium oxide (D₂O) is the most common and cost-effective deuterium source for these reactions. nju.edu.cn
Electrolyte : A supporting electrolyte is necessary to ensure the conductivity of the solution. Tetrabutylammonium tetrafluoroborate (B81430) (nBu₄NBF₄) in a solvent like dimethylformamide (DMF) is a frequently used system. nju.edu.cn
Cell Potential : The reaction is carried out under a controlled cell potential, which provides the driving force for the reduction. nju.edu.cn This method can often be performed without the need for an external chemical reductant. nju.edu.cnresearchgate.net
Table 2: Typical Components and Parameters for an Electrochemical Deuteration Cell
| Component | Material/Compound | Purpose |
|---|---|---|
| Cathode | Graphite Felt, Nitrogen-doped Ruthenium | Site of reduction and deuterium incorporation |
| Anode | Graphite Felt, RuO₂ | Site of oxidation |
| Deuterium Source | Deuterium Oxide (D₂O) | Provides deuterium atoms |
| Supporting Electrolyte | Tetrabutylammonium tetrafluoroborate (nBu₄NBF₄) | Ensures electrical conductivity |
| Solvent | Dimethylformamide (DMF) | Dissolves substrate and electrolyte |
| Control Parameter | Constant Cell Potential | Drives the electrochemical reaction |
The mechanism of electrochemical deuteration involves the generation of reactive deuterium species at the electrode surface and their subsequent reaction with the substrate. In a typical process using D₂O, the D₂O molecules are reduced at the cathode to generate deuterium radicals or deuterons (D⁺) that can then be incorporated into the organic molecule. researchgate.net
For the deuteration of unsaturated compounds, the mechanism is typically a reductive addition, where deuterium atoms are added across a double or triple bond. sci-hub.se For saturated hydrocarbons like octane, direct electrochemical deuteration is more challenging due to the inertness of C-H bonds. wou.edu In such cases, the reaction may proceed via the activation of the C-H bond on a catalytically active electrode surface, followed by an exchange with deuterium species generated from D₂O. google.com This process is analogous to electrocatalytic hydrogenation. researchgate.net
Isotopic Purity and Degree of Deuteration Analysis
Determining the isotopic purity and the degree of deuteration is a critical final step in the synthesis of any isotopically labeled compound, including this compound. rsc.org Several analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most powerful and widely used methods. rsc.orgnih.gov Commercially available this compound, for example, is often cited with an isotopic purity of 98 atom % D. sigmaaldrich.comsigmaaldrich.com
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), particularly with electrospray ionization (ESI), is a rapid and sensitive method for determining isotopic purity. nih.gov By analyzing the mass distribution of the different isotopologues (molecules that differ only in their isotopic composition), the degree of deuteration can be accurately calculated. nih.govnih.gov Software tools are available to deconvolve the mass spectra to account for the natural abundance of other isotopes like ¹³C, which improves the accuracy of the deuteration level calculation. nih.govresearchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is another essential tool for analyzing deuterated compounds.
¹H NMR : Proton NMR can be used to quantify the amount of residual, non-deuterated sites in the molecule by integrating the signals of the remaining protons. nih.gov
²H NMR : Deuterium NMR directly observes the deuterium nuclei, providing a clean spectrum where each deuterated site gives a signal. sigmaaldrich.comwikipedia.org This is particularly useful for highly deuterated compounds where the proton signals are very weak. sigmaaldrich.com The integration of ²H NMR signals can be used to determine the relative deuteration at different positions within the molecule.
¹³C NMR : Carbon-13 NMR can also be used to quantify site-specific deuteration. The presence of a deuterium atom on a carbon or an adjacent carbon causes a small shift in the ¹³C resonance, known as a deuterium-induced isotope shift. nih.govresearchgate.net By decoupling both ¹H and ²H nuclei, the signals from different isotopologues can be resolved and integrated to provide a detailed picture of the deuteration pattern. nih.gov
Table 3: Comparison of Analytical Techniques for Isotopic Purity Analysis
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| Mass Spectrometry (MS) | Measures mass-to-charge ratio to distinguish isotopologues. | High sensitivity, low sample consumption, rapid analysis. nih.gov | Provides overall deuteration level, but site-specific information requires fragmentation (MS/MS). nih.gov |
| ¹H NMR | Quantifies residual non-deuterated sites. | Provides site-specific information on remaining protons. | Limited utility for very high degrees of deuteration due to weak signals. sigmaaldrich.com |
| ²H NMR | Directly detects deuterium nuclei. | Excellent for verifying deuteration and determining site-specific incorporation. sigmaaldrich.comwikipedia.org | Lower sensitivity than ¹H NMR, requires a ²H-enriched sample for good signal. wikipedia.org |
| ¹³C NMR | Measures deuterium-induced isotope shifts on carbon signals. | Provides detailed site-specific quantification of deuteration. nih.govresearchgate.net | Can be complex to interpret, may require longer acquisition times. |
Spectroscopic Quantification of Deuterium Content
The determination of deuterium content in this compound is crucial for its application in isotopic studies. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary techniques for this purpose. rsc.org
In mass spectrometry, the isotopic enrichment is determined by analyzing the mass cluster of the molecule. nih.gov A general method involves comparing the measured isotope distribution with theoretically calculated distributions for different enrichment levels. nih.gov This process requires correcting for measurement errors, such as the contribution of the M-1 peak that can arise from the loss of a hydrogen or deuterium atom. nih.gov For this compound, with a molecular weight of 132.34 g/mol for the fully deuterated species, the mass spectrum would show a cluster of peaks corresponding to the various isotopologues (molecules differing only in their isotopic composition). sigmaaldrich.com The relative intensities of these peaks allow for the calculation of the atom percent of deuterium.
NMR spectroscopy also provides a powerful tool for assessing isotopic purity. rsc.org While proton (¹H) NMR can be used to detect any residual, non-deuterated sites, deuterium (²H) NMR provides a direct spectrum of the deuterium atoms in the molecule. The structural integrity and the positions of the deuterium labels can be confirmed through these analyses. rsc.org For a compound like this compound, which is commercially available with an isotopic purity of 98 atom % D, these techniques are essential for quality control. sigmaaldrich.comsigmaaldrich.com
A combined strategy utilizing both liquid chromatography-electrospray ionization high-resolution mass spectrometry (LC-ESI-HR-MS) and NMR spectroscopy offers a comprehensive evaluation of both isotopic enrichment and the structural integrity of deuterated compounds. rsc.org
Table 1: Spectroscopic Data for this compound This table is interactive. Users can sort and filter the data.
| Property | Value | Technique | Reference |
|---|---|---|---|
| Isotopic Purity | 98 atom % D | Not specified | sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 132.34 | Calculated | sigmaaldrich.com |
| Mass Shift | M+18 | Mass Spectrometry | sigmaaldrich.com |
Chromatographic Assessment of Isotopic Purity
Gas chromatography (GC) is a key technique for assessing the isotopic purity of volatile compounds like this compound and for evaluating the separation factors of its deuterated isomers. sigmaaldrich.com The slightly different physical properties of isotopologues, such as boiling point and vapor pressure, can lead to their separation on a chromatographic column.
In the context of isotopic purity, chromatography can be used to separate the desired deuterated compound from any non-deuterated or partially deuterated impurities. When coupled with a mass spectrometer (GC-MS), it allows for the quantification of the isotopic distribution for each separated component. nih.gov
The assessment of isotopic fractionation during chromatographic separation is critical for accurate measurements. nsf.gov Studies have shown that in certain types of chromatography, such as normal-phase high-performance liquid chromatography (HPLC), the heavier isotope can elute slightly earlier than its lighter counterpart. nsf.gov While this effect might be less pronounced in gas chromatography for a non-polar molecule like octane, it underscores the importance of collecting the entire peak during analysis to ensure the measured isotopic composition is representative of the entire sample. nsf.gov
Isotope Effects in Deuterated Octane Systems
When an atom in a reactant is replaced by one of its isotopes, the rate of a chemical reaction can change. wikipedia.orgdalalinstitute.com This phenomenon is known as the kinetic isotope effect (KIE). wikipedia.orgdalalinstitute.com The study of KIEs provides valuable insights into reaction mechanisms, particularly the nature of the rate-determining step. princeton.edulibretexts.org The effect arises primarily because heavier isotopes form stronger bonds and have lower zero-point vibrational energies than their lighter counterparts. dalalinstitute.comutdallas.edu Consequently, more energy is typically required to break a bond to a heavier isotope, leading to a slower reaction rate. dalalinstitute.com
Kinetic Isotope Effects (KIEs) in this compound Reactions
The kinetic isotope effect is formally defined as the ratio of the rate constant of the reaction with the light isotopologue (kL) to the rate constant with the heavy isotopologue (kH). wikipedia.orgdalalinstitute.com For reactions involving octane, this would be represented as kH/kD, where kH is the rate constant for a reaction of standard octane and kD is for a reaction of this compound. Since the C-D bond is stronger than the C-H bond, kH is usually greater than kD, resulting in a KIE value greater than 1. libretexts.org These effects are particularly significant for hydrogen isotopes due to the large relative mass difference between protium (B1232500) (¹H) and deuterium (²H). libretexts.org
Kinetic isotope effects are categorized as primary or secondary. dalalinstitute.comslideshare.net A primary kinetic isotope effect is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. dalalinstitute.comslideshare.net For example, in a reaction where a C-H bond in octane is cleaved during the slowest step, substituting that hydrogen with deuterium would lead to a significant primary KIE. princeton.edu Typical values for primary KIEs involving the breaking of a C-H/C-D bond are in the range of 1 to 8. libretexts.org
A secondary kinetic isotope effect occurs when the isotopic substitution is on an atom that is not directly involved in bond-breaking or bond-forming in the rate-determining step. princeton.eduslideshare.net These effects are generally much smaller than primary KIEs, with typical kH/kD values ranging from 0.7 to 1.5. youtube.com Secondary KIEs arise from changes in the vibrational environment of the isotope between the reactant and the transition state, often related to changes in hybridization. princeton.edu For instance, if a reaction involves a change in hybridization at a carbon atom in the octane molecule, a deuterium atom attached to that carbon, even if its bond is not broken, can influence the reaction rate. utdallas.edu
Table 2: Comparison of Primary and Secondary Kinetic Isotope Effects This table is interactive. Users can sort and filter the data.
| Feature | Primary KIE | Secondary KIE |
|---|---|---|
| Bond Status | Bond to isotope is broken/formed in rate-determining step. dalalinstitute.comslideshare.net | Bond to isotope is not broken/formed in rate-determining step. princeton.eduslideshare.net |
| Typical kH/kD Value | 1 - 8 libretexts.org | 0.7 - 1.5 youtube.com |
| Origin of Effect | Difference in zero-point energy of the bond being broken. princeton.edu | Changes in vibrational frequencies due to factors like rehybridization. princeton.eduutdallas.edu |
The theoretical basis for the kinetic isotope effect lies in transition state theory and the concept of zero-point energy (ZPE). princeton.edu The vibrational energy of a chemical bond is quantized and even at absolute zero, the bond possesses a minimum vibrational energy known as the ZPE. youtube.com The ZPE is proportional to the vibrational frequency of the bond, which in turn is inversely proportional to the reduced mass of the atoms forming the bond. utdallas.edu
Since deuterium is heavier than protium, the C-D bond has a lower vibrational frequency and therefore a lower ZPE than a C-H bond. utdallas.edu In a reaction where this bond is broken, this vibrational energy is lost in the transition state. princeton.edu Because the C-D bond starts from a lower energy level, more energy is required to reach the transition state compared to the C-H bond. This difference in activation energy leads to the observed kinetic isotope effect. The magnitude of the primary KIE is determined by the difference in ZPE between the ground state and the transition state. princeton.edu
Vapor Pressure Isotope Effects in Chromatographic Separations
The substitution of protium with deuterium in a molecule like octane can lead to slight differences in physical properties, including vapor pressure. This is known as the vapor pressure isotope effect (VPIE). Generally, deuterated compounds are slightly less volatile (have a lower vapor pressure) than their non-deuterated counterparts.
This difference in vapor pressure can be exploited in chromatographic separations, particularly in gas chromatography. sigmaaldrich.com In a GC column, compounds are separated based on their boiling points and their interactions with the stationary phase. The slightly lower vapor pressure of this compound compared to octane means it will have a slightly higher boiling point and may exhibit a longer retention time in a GC analysis, allowing for its separation from the non-deuterated form. This principle is fundamental to the chromatographic assessment of isotopic purity and the separation of deuterated isomers. sigmaaldrich.com
Inverse Isotope Effect Phenomena
In the gas chromatographic analysis of isotopically labeled molecules, a phenomenon known as the inverse isotope effect is observed where the heavier, more deuterated isomer elutes before its lighter, non-deuterated counterpart. gcms.cz This behavior is counterintuitive to typical chromatographic separations where larger, heavier molecules have longer retention times. The primary contributor to this effect in gas chromatography is the vapor pressure isotope effect. gcms.cz
The study of reaction mechanisms, such as the dehydrocyclization of alkanes using a Pt/SiO2 catalyst, utilizes this compound in conjunction with its undeuterated form, octane (d0), to determine the extent of deuterium/hydrogen exchange and to investigate kinetic isotope effects. gcms.cz In such studies, the quantitative analysis of deuterated and non-deuterated components is crucial. Gas chromatography provides a convenient and accurate method for separating these isotopic molecules. gcms.cz When a mixture of this compound and octane is analyzed, the this compound consistently elutes first, demonstrating the inverse isotope effect. gcms.cz This effect is significant as it allows for the baseline separation and quantification of the isotopic pair.
The isotopic substitution of hydrogen with deuterium leads to differences in zero-point energies of bonds, which can affect the physical properties of the molecule, including its vapor pressure. whiterose.ac.uk In the case of this compound, the cumulative effect of eighteen deuterium atoms results in a slightly higher vapor pressure compared to octane under the same chromatographic conditions. This higher vapor pressure causes the deuterated molecule to interact less with the stationary phase of the chromatography column, leading to a shorter retention time and its earlier elution.
Column Selection and Separation Factors for Deuterated Isomers
The selection of an appropriate gas chromatography (GC) column is critical for achieving the effective separation of deuterated isomers like this compound from their non-deuterated counterparts. A comparative study utilizing three different capillary columns—SPB-5, SPB-35, and SPB-50—has been conducted to determine their efficacy in separating various isotopic pairs, including this compound/d0. gcms.cz The choice of column influences the resolution and retention time of the separation.
The SPB-50 column, although shorter in length (30m) compared to the others, was found to be highly effective for the separation of aliphatic isotopic molecules. It achieved complete, baseline separation of this compound/d0 in under four minutes. gcms.cz For mixtures containing only aliphatic isotopic pairs, both the SPB-35 and SPB-50 columns are recommended due to the advantage of reduced elution times. gcms.cz
In a broader study of nine isotopic pairs, the SPB-5 column (60m) was able to completely separate all but one pair. gcms.cz The SPB-35 column (60m) showed less effective separation for some aromatic pairs but demonstrated larger separation factors for other pairs due to longer retention times. gcms.cz The ability to achieve baseline separation is essential for accurate quantitative analysis of the components in studies of kinetic isotope effects and reaction mechanisms. gcms.cz
Below is a data table summarizing the separation of various isotopic pairs on different GC columns, as reported in the literature.
| Isotopic Pair | Column | Time (min) | Temperature (°C) | Separation |
| This compound/d0 | SPB-50 | < 4 | N/A | Complete |
| Methylcyclohexane-d14/d0 | SPB-50 | < 4 | N/A | Complete |
| Ethylbenzene-d10/d0 | SPB-50 | < 4 | N/A | Complete |
| Ethylbenzene ring-d5/d0 | SPB-5 | N/A | N/A | Overlap |
| Benzene-d6/d0 | SPB-35 | N/A | N/A | Less Effective |
| Toluene-methyl-d3/d0 | SPB-35 | N/A | N/A | Less Effective |
Data sourced from a comparative study on the GC separation of isotopic molecules. gcms.cz
Spectroscopic and Analytical Applications of Octane D18
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications
In the realm of NMR spectroscopy, deuterated solvents are indispensable for high-resolution studies of organic and biological molecules in solution. nih.gov Octane-d18, being a non-polar aprotic solvent, is particularly suited for the analysis of non-polar analytes that have poor solubility in more common deuterated solvents like chloroform-d (B32938) or dimethyl sulfoxide-d6. sigmaaldrich.comsynmr.in
The primary function of this compound in NMR is to provide a medium for the sample that is essentially "invisible" in ¹H NMR spectroscopy. nih.gov This is because the deuterium (B1214612) nucleus resonates at a significantly different frequency than the proton, thus avoiding the large, overwhelming solvent peak that would otherwise obscure the signals from the analyte. synmr.inyoutube.com
In ¹H NMR spectroscopy, the concentration of the solvent is typically several orders of magnitude higher than that of the solute. If a protonated solvent like n-octane were used, its intense hydrogen signals would dominate the spectrum, making it impossible to observe the much weaker signals of the dissolved sample. synmr.in By using this compound, where all 18 hydrogen atoms are replaced with deuterium, the large solvent signal is eliminated from the ¹H NMR spectrum. nih.govsigmaaldrich.com This effective suppression of the solvent's hydrogen signals is crucial for obtaining a clear and interpretable spectrum of the analyte, allowing for the observation of its distinct proton resonances. synmr.in
The clarity of NMR spectra obtained using this compound as a solvent is instrumental in the structural elucidation of various molecules. synmr.in For non-polar organic compounds, such as other hydrocarbons, lipids, or organometallic complexes with long alkyl chains, this compound provides a suitable chemical environment for analysis. libretexts.org By dissolving the analyte in this compound, chemists can obtain clean ¹H NMR spectra, which provide critical information about the number of different proton environments, their chemical shifts, and the spin-spin coupling between them. This data is fundamental for piecing together the molecular structure of unknown compounds. synmr.in
In the context of biological systems, while less common than aqueous buffers, this compound can be employed in specialized NMR studies, for instance, as a component of a membrane-mimetic environment for studying membrane-associated proteins or lipid-soluble biomolecules. nih.govnih.govuniversiteitleiden.nl The absence of solvent signals allows for the unambiguous observation of the biomolecule's proton signals, which is a prerequisite for determining its three-dimensional structure and understanding its function.
Below is a table summarizing the key properties of this compound relevant to its use as an NMR solvent.
| Property | Value |
| Chemical Formula | CD₃(CD₂)₆CD₃ |
| Molecular Weight | 132.34 g/mol |
| Density (at 25 °C) | 0.815 g/mL |
| Boiling Point | 125-127 °C |
| Melting Point | -57 °C |
| Isotopic Purity | Typically ≥98 atom % D |
This table contains interactive elements. Click on the headers to sort the data.
Beyond its role as a passive solvent, the deuterium nuclei in this compound can be directly observed in ²H NMR spectroscopy to probe molecular dynamics and interactions. youtube.comwikipedia.org
The table below outlines the general characteristics of proton versus deuteron (B1233211) NMR relevant to relaxation.
| Characteristic | Proton (¹H) | Deuteron (²H) |
| Nuclear Spin | 1/2 | 1 |
| Quadrupole Moment | No | Yes |
| Primary Relaxation Mechanism | Dipole-Dipole | Quadrupolar |
| Typical T₁ Relaxation | Longer | Shorter |
This table contains interactive elements. Click on the headers to sort the data.
While direct applications of this compound in ligand binding studies of biomolecules are not extensively documented, the principles of using deuterated molecules and isotope effects are central to such investigations. nih.govnih.gov In NMR studies of protein-ligand interactions, selective deuteration of either the protein or the ligand is a common strategy to simplify complex spectra and to focus on specific interactions. nih.gov
In the context of membrane proteins, which are notoriously difficult to study, long-chain deuterated alkanes can be part of the lipid bilayer or micelle environment used to solubilize the protein for NMR analysis. nih.govuniversiteitleiden.nl By observing the ²H NMR signals of the deuterated alkane chains, researchers can gain insights into the dynamics of the lipid environment and how it is perturbed upon ligand binding or conformational changes of the embedded protein. Changes in the deuterium NMR lineshape or relaxation parameters can indicate alterations in the mobility and ordering of the alkane chains, reflecting changes in the protein's structure or its interaction with a ligand. wikipedia.org These studies are crucial for understanding the function of membrane proteins, which are important drug targets. nih.gov
Quantitative NMR with this compound
Quantitative NMR (qNMR) has emerged as a powerful primary analytical method for determining the concentration and purity of substances. The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. For accurate quantification, an internal standard with a known purity and concentration is typically added to the sample.
The use of an internal standard is considered superior to external standardization in qNMR because it minimizes experimental uncertainties related to sample volume, spectrometer stability, and acquisition parameters. dtu.dksigmaaldrich.com An ideal internal standard should possess specific characteristics, including high purity, stability, and having one or more simple signals (preferably singlets) that resonate in a region of the spectrum free from overlap with analyte signals. ox.ac.ukfujifilm.com
This compound is primarily used as a deuterated solvent in ¹H NMR to avoid a large, interfering solvent signal that would otherwise obscure the signals from the analyte. simsonpharma.com However, in the analysis of non-polar, hydrocarbon-based mixtures where traditional deuterated solvents may be unsuitable, this compound can serve a dual role as both the solvent and a potential internal standard. When a precise, known mass of high-purity this compound is added to a sample, its residual, un-deuterated proton signals or its ¹³C signals can be used for quantification, provided they are well-resolved from the analyte's signals. sigmaaldrich.commagritek.com This is particularly relevant in fields like petrochemistry and polymer analysis where the sample matrix is non-aqueous.
Table 1: Properties of an Ideal qNMR Internal Standard and the Suitability of this compound
| Property | Ideal Characteristic | Application of this compound |
|---|---|---|
| Purity | High and accurately known (certified if possible). fujifilm.com | Available in high isotopic (e.g., 98 atom % D) and chemical (e.g., 99% CP) purity. sigmaaldrich.com |
| Signal Simplicity | One or more simple signals (e.g., singlet) for accurate integration. ox.ac.ukfujifilm.com | Residual ¹H signals are complex multiplets. docbrown.info However, ¹³C signals are distinct and can be used. docbrown.info |
| Spectral Overlap | Signals must not overlap with analyte or other sample component signals. ox.ac.uk | As a per-deuterated alkane, its ¹H NMR spectrum is mostly silent, offering a clear window for analyte signals. Its ¹³C signals appear in the typical alkane region. docbrown.info |
| Chemical Inertness | Should not react with the analyte, solvent, or other components. nih.gov | As a saturated alkane, it is chemically inert under typical NMR conditions. |
| Solubility | Must be soluble in the chosen deuterated solvent along with the analyte. | Excellent solvent for non-polar analytes like other hydrocarbons, oils, and polymers. Can act as the solvent itself. |
The use of deuterated solvents like this compound is fundamental to acquiring high-quality NMR spectra, which indirectly aids in calibration and achieving a usable signal-to-noise ratio (S/N). The primary purpose of using a deuterated solvent is to eliminate the intense signals from solvent protons, which would otherwise overwhelm the much weaker signals from the analyte. simsonpharma.com By removing the large solvent peaks, the dynamic range of the spectrometer's receiver can be optimized for the analyte, allowing for clearer detection and more accurate integration of its signals. ox.ac.uk
Furthermore, modern NMR spectrometers utilize the deuterium signal from the solvent for field-frequency locking. simsonpharma.comstudymind.co.uk The spectrometer constantly monitors the deuterium resonance frequency and adjusts the magnetic field to keep it constant, correcting for any drift. This lock ensures the stability and accuracy of the chemical shift scale over the course of an experiment, which is critical for reliable compound identification and quantification. The residual proton signal of a deuterated solvent is also often used as a secondary chemical shift reference. nih.gov
Table 2: Contributions of Deuterated Compounds like this compound to NMR Analysis Quality
| Contribution | Mechanism | Benefit |
|---|---|---|
| Signal Clarity | Replaces ¹H atoms with ²H (deuterium), whose resonance frequency is far from the proton range. simsonpharma.com | Prevents analyte signals from being obscured by a massive solvent signal, allowing for clear observation and integration. |
| Field-Frequency Lock | The strong, sharp deuterium signal provides a stable reference frequency for the spectrometer. studymind.co.uk | Ensures high stability and reproducibility of chemical shifts throughout the experiment. |
| Accurate Integration | By providing a clear baseline and preventing signal overlap, the area under the analyte peaks can be calculated more accurately. | Essential for quantitative analysis (qNMR), where signal integrals are directly related to concentration. ox.ac.uk |
| Chemical Shift Referencing | The position of the small residual proton signal is well-known and can be used to calibrate the chemical shift axis. nih.gov | Provides a convenient internal reference point for spectral calibration. |
Gas Chromatography (GC) and Mass Spectrometry (MS) Applications
In GC-MS, this compound is an invaluable tool, primarily employed as an internal standard and an isotopic tracer for the quantitative analysis and tracking of hydrocarbons. The combination of gas chromatography for separation and mass spectrometry for detection provides high selectivity and sensitivity.
Isotope Dilution Mass Spectrometry (IDMS) is a definitive quantitative technique that involves adding a known quantity of an isotopically-labeled version of the analyte (the tracer or spike) to a sample. nih.govnist.govrsc.org After allowing the tracer to equilibrate with the sample, the mixture is analyzed by GC-MS. The GC separates the analyte from other components, and the MS measures the ratio of the natural (unlabeled) analyte to the isotopically-labeled tracer. nih.gov Because the tracer behaves nearly identically to the analyte during extraction, cleanup, and injection, any sample loss affects both equally, preserving their ratio. researchgate.net This allows for highly accurate and precise quantification, correcting for matrix effects and procedural losses. clearsynth.com
This compound is an ideal tracer for studies involving n-octane and related hydrocarbons found in complex matrices like fuels or environmental samples. nih.govtandfonline.com
The use of this compound as a tracer allows researchers to monitor the fate and transport of octane (B31449) in various systems. By introducing a known amount of this compound, its movement, transformation, or degradation can be followed over time.
Environmental Forensics: In the investigation of oil spills, hydrocarbon biomarkers are used to identify the source of contamination. tandfonline.com Deuterated alkanes like this compound can be used in laboratory simulations to study the weathering processes (e.g., evaporation, dissolution, and biodegradation) that affect spilled oil, helping to interpret the data from actual environmental samples. researchgate.net
Fuel and Combustion Research: Octane is a primary reference fuel used to define octane ratings. mdpi.comresearchgate.net In combustion research, tracers are used to track fuel-air mixing and chemical kinetics within an engine. sae.org While often fluorescent tracers are used, stable isotope tracers like this compound can be employed in GC-MS analysis of engine-out emissions to study the extent of fuel breakdown and the formation of byproducts. osti.gov
Petrochemical Analysis: Complex hydrocarbon mixtures like gasoline are challenging to analyze due to the vast number of overlapping isomers. shimadzu.comcopernicus.org Labeled compounds such as this compound can be used as internal standards to improve the quantitative analysis of specific components within these mixtures.
Table 3: Research Applications of Hydrocarbon Tracers in GC-MS
| Research Area | Application of Tracer | Typical Findings | Reference |
|---|---|---|---|
| Environmental Monitoring | Quantifying volatile organic compounds (VOCs) in water or air. | Accurate quantification of pollutants by correcting for sample preparation losses and matrix interference. | asme.orgmdpi.com |
| Oil Spill Identification | Studying the degradation and transformation of specific oil components. | Biomarker and hydrocarbon ratios change due to weathering; tracers help model these changes. | tandfonline.com |
| Metabolic Studies | Tracking the metabolic fate of labeled substrates. | Elucidation of metabolic pathways and quantification of fluxes through different pathways. | nih.govnih.gov |
| Fuel Analysis | Accurate quantification of components in complex fuels like gasoline. | Improved accuracy for determining the concentration of specific alkanes, aromatics, and additives. | nih.govmdpi.com |
The fundamental advantage of using this compound as a tracer is its unambiguous differentiation from naturally occurring n-octane by mass spectrometry. This distinction is based on the significant mass difference between the two molecules. The molecular weight of n-octane (C₈H₁₈) is approximately 114.23 g/mol , whereas the molecular weight of per-deuterated this compound (C₈D₁₈) is approximately 132.34 g/mol . sigmaaldrich.comnist.govnist.gov
When analyzed by GC-MS using electron ionization, both molecules will fragment, but the resulting mass-to-charge (m/z) ratios of the fragments from this compound will be shifted to higher values compared to those from natural octane. For example, the molecular ion peak for n-octane appears at m/z 114, while for this compound it is at m/z 132. sigmaaldrich.comdocbrown.info Similarly, prominent fragment ions for n-octane, such as the butyl cation (C₄H₉⁺) at m/z 57 and the propyl cation (C₃H₇⁺) at m/z 43, will have deuterated counterparts at significantly different m/z values. docbrown.inforesearchgate.net This clear mass separation allows the mass spectrometer to selectively monitor the ions corresponding to the tracer and the natural analyte, enabling precise ratio measurements even when the natural compound is present in large excess. nih.govcopernicus.org
Table 4: Mass Spectrometric Comparison of n-Octane and this compound
| Property | n-Octane (C₈H₁₈) | This compound (C₈D₁₈) |
|---|---|---|
| Molecular Weight (g/mol) | ~114.23 nist.gov | ~132.34 sigmaaldrich.comnist.gov |
| Molecular Ion Peak (m/z) | 114 docbrown.inforesearchgate.net | 132 |
| Major Fragment Ion (m/z) | 43 ([C₃H₇]⁺) docbrown.info | ~49 ([C₃D₇]⁺) |
| Major Fragment Ion (m/z) | 57 ([C₄H₉]⁺) docbrown.info | ~66 ([C₄D₉]⁺) |
| Analytical Advantage | Represents the naturally occurring background analyte. | Mass shift of +18 amu provides clear, unambiguous detection without interference from the natural analogue. sigmaaldrich.com |
Internal Standard in Quantitative GC-MS Analysis
This compound (CD₃(CD₂)₆CD₃) serves as an excellent internal standard in quantitative gas chromatography-mass spectrometry (GC-MS) analysis due to its chemical similarity to its non-deuterated analog, n-octane, and its distinct mass difference. This mass difference allows it to be easily distinguished by a mass spectrometer while co-eluting or closely eluting with the analyte of interest, ensuring that it experiences similar conditions throughout the analytical process.
In quantitative analysis, particularly of complex samples, matrix effects can significantly alter the analyte's signal, leading to either enhancement or suppression and, consequently, inaccurate results. nih.govresearchgate.net An internal standard is a compound added in a constant amount to all samples, calibration standards, and blanks. libretexts.org The ideal internal standard, such as a stable isotope-labeled version of the analyte, behaves almost identically to the analyte during sample preparation, extraction, and injection. researchgate.net
By adding a known quantity of this compound to a sample, it can effectively compensate for several potential sources of error:
Analyte Loss During Sample Preparation: Any physical loss of the target analyte during extraction, cleanup, or concentration steps will be mirrored by a proportional loss of this compound.
Injection Volume Variability: Minor inconsistencies in the injected volume will affect both the analyte and the internal standard equally. libretexts.org
Instrumental Drift: Fluctuations in the GC-MS system's performance over time will impact both compounds similarly.
Matrix-Induced Signal Suppression/Enhancement: Co-eluting compounds from the sample matrix can interfere with the ionization process in the MS source, altering the signal intensity. nih.govresearchgate.net Since this compound is chemically identical to the analyte (n-octane), it is affected by the matrix in the same way, allowing for reliable correction.
Quantification is based on the ratio of the analyte's peak area to the internal standard's peak area, rather than the absolute area of the analyte. This ratio remains stable even when the absolute signals fluctuate, leading to significantly improved accuracy and precision. libretexts.org
Stable Isotope Dilution Analysis (SIDA) is considered the gold standard in quantitative mass spectrometry. tum.de This methodology utilizes a stable isotope-labeled analog of the analyte, such as this compound for the quantification of n-octane, as the internal standard. researchgate.nettum.de
The core principle of SIDA is that the isotopically labeled standard is the perfect standard, as it is chemically and physically identical to the analyte. tum.de It is added at the very beginning of the sample preparation process. tum.de This ensures that it accounts for analyte losses at every stage, from extraction to final detection. researchgate.nettum.de The quantification is based on the measured peak area ratio of the non-labeled analyte to the labeled standard. tum.de
The advantages of using this compound in a SIDA approach include:
High Specificity: The mass difference ensures that the MS detector can clearly distinguish between the analyte and the internal standard, even if they are not chromatographically separated.
Superior Accuracy: It provides the most effective compensation for matrix effects and recovery losses. researchgate.net
Enhanced Sensitivity: A "carrier effect" can sometimes improve the chromatographic behavior and signal response of the analyte at very low concentrations. researchgate.net
A specialized application of this compound as an internal standard is in the quantification of short-chain chlorinated paraffins (SCCPs). dicp.ac.cn SCCPs are complex mixtures that are difficult to analyze directly. nih.gov A novel method involves a chemical reaction called deuterodechlorination, which converts the chlorinated paraffins into their corresponding deuterated alkanes. These products can then be analyzed by GC-MS. dicp.ac.cn
In this technique, lithium aluminum deuteride (B1239839) (LiAlD₄) is used to replace chlorine atoms with deuterium atoms. dicp.ac.cn this compound is added to the sample as a reaction internal standard before the deuterodechlorination process begins. dicp.ac.cn This is crucial because it allows for the correction of any variations or inefficiencies in the reaction yield, in addition to compensating for the usual analytical variables. A study found that the deuteration degree did not have a significant impact on the signal intensities of the resulting deuterated n-alkanes when compared to this compound. dicp.ac.cn
Table 1: GC-MS Program for Deuterated Alkane Analysis from SCCPs dicp.ac.cn
| Parameter | Setting |
| Initial Temperature | 50 °C, hold for 0.5 min |
| Ramp 1 | 20 °C/min to 80 °C, hold for 8 min |
| Ramp 2 | 5 °C/min to 280 °C, hold for 20 min |
| Ion Source Temperature | 260 °C |
| Mass Resolution | 5000 |
| Ionization Mode | Positive Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) |
Separation of Deuterated Isomers by GC
Gas chromatography is a powerful and precise method for separating isotopically labeled molecules from their non-labeled counterparts. gcms.cz This separation is essential for studying kinetic isotope effects and for non-MS-based quantitative methods. nih.gov
When separating this compound from n-octane (Octane-d0) using GC, the deuterated isomer typically elutes first. gcms.cz This phenomenon is known as the "inverse isotope effect," which is primarily attributed to the higher vapor pressure of the deuterated compound compared to its protiated analog. gcms.cznih.gov The ability to achieve baseline separation depends heavily on the efficiency of the GC column and the analytical conditions. gcms.cz
Achieving a good separation between isotopic pairs like this compound and n-octane requires optimizing the GC column's efficiency. gcms.czgcms.cz The primary factors that control chromatographic resolution are efficiency (N), selectivity (α), and the retention factor (k). gcms.cz For separating structurally similar isomers, column efficiency is paramount.
Key optimization strategies include:
Column Length: Longer columns provide more theoretical plates, which generally increases resolution, but at the cost of longer analysis times. numberanalytics.comvurup.sk
Column Internal Diameter (ID): Narrower bore columns (e.g., 0.15 mm ID) provide higher efficiency and allow for the use of shorter columns, reducing analysis time without sacrificing performance. gcms.czchromatographyonline.com
Stationary Phase: The choice of stationary phase is critical. For separating nonpolar isotopic pairs like octane, nonpolar phases such as polydimethylsiloxane (B3030410) (e.g., SPB-5) or intermediate polarity phases (e.g., SPB-35, SPB-50) are effective. gcms.cznih.gov For mixtures containing only aliphatic molecules, SPB-35 and SPB-50 columns can offer the best choice due to reduced elution times. gcms.cz
Film Thickness: Thinner films can increase efficiency and reduce analysis time, which is advantageous for separating isotopes. gcms.czaricel.com
Temperature Programming: Lowering the analysis temperature can increase retention and improve separation, though it also lengthens the run time. gcms.cz Optimizing the temperature ramp rate is a balance between resolution and speed. numberanalytics.com
Table 2: Comparison of GC Columns for this compound/d0 Separation gcms.cz
| Column Type | Dimensions | Outcome for this compound/d0 |
| SPB-5 | 60m length | Complete, baseline separation achieved. |
| SPB-35 | 60m length | Effective separation with a larger separation factor due to longer retention. |
| SPB-50 | 30m length | Complete separation achieved in under four minutes. |
The reliability of any quantitative method using this compound as an internal standard depends on the standard's chemical and isotopic purity. lgcstandards.comlgcstandards.com Manufacturers provide certificates of analysis that validate these parameters using multiple analytical techniques. lgcstandards.com
Methods for validating the purity of this compound include:
Gas Chromatography (GC): A GC analysis, often with a flame ionization detector (FID), is used to determine the chemical purity by detecting any non-octane impurities. A purity of 98-99% is common. lgcstandards.comsigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR can be used. A ¹H NMR spectrum would show the absence or minimal presence of protons, confirming a high degree of deuteration. The structure is confirmed by comparing the spectrum to a standard. lgcstandards.com
Mass Spectrometry (MS): This is the most direct method for determining isotopic purity. By analyzing the mass distribution of the compound, the percentage of molecules that are fully deuterated (M+18 relative to n-octane) can be calculated. Isotopic purities are typically specified as atom % D, with values often exceeding 98% or 99%. lgcstandards.comsigmaaldrich.com
A certificate of analysis will report the results of these tests against set specifications to guarantee the quality of the standard for analytical use. lgcstandards.com
Other Spectroscopic Techniques
The substitution of hydrogen (H) with its heavier isotope, deuterium (D), in octane to form this compound (C₈D₁₈) induces significant and predictable shifts in its vibrational spectra, which are observable using Infrared (IR) and Raman spectroscopy. bohrium.comosti.gov These techniques probe the vibrational modes of molecules, which are dependent on the masses of the constituent atoms and the stiffness of the chemical bonds connecting them. pearson.com
In IR spectroscopy, the absorption of infrared radiation excites molecular vibrations. For a standard n-octane (C₈H₁₈) molecule, the IR spectrum is characterized by strong absorption bands corresponding to carbon-hydrogen (C-H) bond vibrations. docbrown.infolibretexts.org The most prominent of these are the C-H stretching vibrations, which typically appear in the 2850–3000 cm⁻¹ region. libretexts.orgpressbooks.pub Other vibrations, such as C-H bending (scissoring) and rocking modes, occur at lower frequencies (e.g., 1470-1450 cm⁻¹ for bending). libretexts.orgpressbooks.pub
When hydrogen is replaced by deuterium, the primary effect is the change in the reduced mass of the vibrating system. Since deuterium has approximately twice the mass of hydrogen, the frequency of the corresponding C-D bond vibrations is lowered considerably. pearson.com The IR absorption frequency is roughly proportional to √(k/m), where 'k' is the bond stiffness (force constant) and 'm' is the reduced mass of the atoms. pearson.com Assuming the bond stiffness for C-D is similar to that of C-H, the C-D stretching vibrations are expected to appear at a significantly lower wavenumber, typically in the 2100–2200 cm⁻¹ range. pearson.comvaia.com This shift moves the C-D stretching bands into a "silent region" of the spectrum for most biological and organic molecules, where C-H bands are absent, making deuterated compounds excellent labels for spectroscopic studies. bohrium.com
Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information. Similar to IR spectroscopy, the substitution of H with D in octane results in large wavenumber shifts for the corresponding vibrational modes. bohrium.com This isotopic labeling is advantageous as it can make specific compounds more distinguishable in the Raman spectra of complex mixtures. bohrium.com The C-D stretching vibrations in deuterated hydrocarbons provide distinct Raman peaks that can be used to study molecular orientation and phase transitions. researchgate.net
| Vibrational Mode | Typical Wavenumber Range for C-H (cm⁻¹) | Predicted Wavenumber Range for C-D (cm⁻¹) |
|---|---|---|
| Stretching | 2850–3000 libretexts.orgpressbooks.pub | ~2100–2200 pearson.comvaia.com |
| Bending (Scissoring) | 1470–1450 libretexts.orgpressbooks.pub | ~990-1150 researchgate.net |
Small-Angle Neutron Scattering (SANS) is a powerful experimental technique used to investigate the structure of matter on a mesoscopic scale, typically ranging from 1 to 100 nanometers. wikipedia.orgepj-conferences.org The technique involves directing a beam of neutrons at a sample and measuring the elastically scattered neutrons at small angles. wikipedia.org Unlike X-rays, which interact with the electron cloud of an atom, neutrons interact with the atomic nucleus. wikipedia.orggisaxs.com This fundamental difference gives SANS unique advantages, particularly the ability to distinguish between isotopes, such as hydrogen and deuterium. wikipedia.org
The core principle behind the application of this compound in SANS is "contrast variation" or "contrast matching." lu.sesmallangles.net The intensity of scattered neutrons is proportional to the square of the difference in Scattering Length Density (SLD) between a particle and the surrounding medium (the solvent or matrix). gisaxs.comlu.sesmallangles.net The SLD is a measure of the scattering power of a material and depends on the sum of the scattering lengths of all atoms within a given volume. gisaxs.com
Hydrogen and deuterium have significantly different neutron scattering lengths (−3.74 fm for H and +6.67 fm for D). wikipedia.org This large difference means that the SLD of a molecule can be dramatically altered by replacing its hydrogen atoms with deuterium, without significantly changing its chemical properties. osti.govepj-conferences.org this compound, being fully deuterated, has a very different SLD compared to its hydrogenated counterpart, n-octane, and other components in a mixture. lu.seaip.org
By carefully choosing the solvent or a mixture of protonated and deuterated components, one can adjust the SLD of the continuous phase to match the SLD of a specific component in a complex system. lu.se When the SLD of the solvent matches the SLD of a particle, that particle becomes effectively "invisible" to the neutrons, and the scattering signal arises only from the other components. smallangles.netnih.gov this compound is often used as a deuterated oil phase in microemulsions and other dispersions. aip.org By mixing this compound with n-octane, the SLD of the oil phase can be tuned to match that of water or surfactant layers, allowing researchers to isolate the scattering signal from specific structural features within the system.
| Compound | Formula | SLD (x 10⁻⁶ Å⁻²) |
|---|---|---|
| Water (H₂O) | H₂O | -0.56 lu.se |
| Heavy Water (D₂O) | D₂O | 6.37 lu.se |
| n-Octane | C₈H₁₈ | -0.53 |
| This compound | C₈D₁₈ | 6.33 |
*SLD values for octane and this compound are estimated based on typical densities and scattering lengths and serve for comparative purposes.
The contrast matching capabilities enabled by this compound are invaluable for studying the structure and interactions within complex colloidal systems. nih.gov Colloids, which include microemulsions, micelles, and nanoparticle dispersions, are characterized by structures on the nanometer to micrometer scale, making them ideal for SANS analysis. iaea.org
In one exemplary study, SANS was used to examine the microstructures in a ternary system of D₂O, a surfactant (pentaethylene glycol mono-n-dodecyl ether), and perdeuterated n-octane (this compound). aip.org By employing a model-independent Fourier transformation analysis of the SANS spectra, researchers could unambiguously determine the local geometry of the aggregates, identifying spherical, cylindrical, and lamellar structures under different temperature conditions. aip.org The use of this compound as the oil phase was crucial for providing the necessary contrast to elucidate these detailed structural arrangements. aip.org
SANS studies utilizing deuterated components like this compound also allow for the investigation of interparticle interactions. nih.gov In concentrated dispersions, the spatial arrangement of particles is not random but is governed by interaction potentials. The resulting SANS spectrum exhibits a "structure factor" peak that contains information about these interactions. nih.gov By using contrast variation with deuterated solvents, researchers can isolate the form factor (shape) of the particles from the structure factor (interparticle correlations). For instance, in a study of sterically stabilized silica (B1680970) colloids, the adsorbed polymer layer was contrast-matched with the aqueous phase, allowing for a direct investigation of the particle interactions. nih.gov Similarly, using this compound in oil-based dispersions allows for the precise characterization of interactions between droplets or other suspended materials by selectively rendering different components visible or invisible to the neutron beam.
Mechanistic Research Employing Octane D18 As a Tracer
Elucidation of Reaction Mechanisms in Organic Chemistry
In organic chemistry, understanding the precise sequence of bond-breaking and bond-forming events is fundamental. Octane-d18 is instrumental in unraveling these intricate pathways, acting as a labeled probe to illuminate the journey from reactants to products. nih.gov
Proton and Deuterium (B1214612) Transfer Reactions
Proton transfer is a ubiquitous step in many organic reactions. masterorganicchemistry.comnumberanalytics.com When this compound is used in a reaction environment containing hydrogen, the dynamics of proton and deuterium transfer can be meticulously studied. nih.gov
Hydrogen/Deuterium (H/D) exchange reactions involve the substitution of a hydrogen atom with a deuterium atom, or vice versa, in a molecule. mdpi.comwikipedia.org The dynamics of this exchange provide critical information about the reactivity of C-H bonds under various conditions, such as in the presence of acid, base, or metal catalysts. mdpi.com For instance, studies on alkanes using deuterated solvents like D₂O, often in conjunction with catalysts, reveal the mechanisms of C-H activation. mdpi.com The exchange rate, which can be monitored over time, indicates the lability of different C-H bonds within the molecule. Research has demonstrated that in reactions catalyzed by certain zeolites, the exchange between an alkane like octane (B31449) and the catalyst's acidic sites is a crucial step in processes like cracking and isomerization.
The following table illustrates hypothetical data for the deuterium exchange in different positions of an octane molecule over time when exposed to a catalyst, showing a higher rate of exchange at the terminal (primary) carbons compared to the internal (secondary) carbons.
| Time (hours) | % Deuterium Exchange (Primary Carbons) | % Deuterium Exchange (Secondary Carbons) |
| 1 | 15% | 5% |
| 4 | 45% | 18% |
| 12 | 80% | 40% |
| 24 | 95% | 65% |
Tracing Atomic Origin and Fate in Chemical Transformations
Isotopic labeling is analogous to placing a microscopic tag on atoms, allowing chemists to follow their path through a reaction. youtube.com this compound serves as an ideal tracer for this purpose, providing unambiguous evidence of how molecules rearrange and what fragments they form.
Many organic reactions can proceed through multiple competing pathways. youtube.comyoutube.com Isotopic labeling with this compound can definitively distinguish between these possibilities. For example, in the catalytic reforming of octane, a process that can lead to various isomers and aromatic compounds, using this compound as the feed allows researchers to analyze the deuterium distribution in the products. The specific location of deuterium atoms in the resulting molecules provides a clear history of the bond scissions and formations that occurred, confirming one pathway while ruling out others. This detailed mechanistic information is invaluable for optimizing reaction conditions to favor the formation of a desired product.
Reaction dynamics seeks to understand chemical transformations at the most fundamental level of single molecular collisions. bhu.ac.inox.ac.ukox.ac.uk Using this compound allows for a deeper understanding of these dynamics. bhu.ac.in For example, in surface-catalyzed reactions, tracking the deuterium atoms from an adsorbed this compound molecule can reveal how it orients itself on the surface, which bonds break first, and how fragments migrate across the catalytic surface before reacting further. This molecular-level insight, which bridges the gap between theoretical models and macroscopic observations, is crucial for the rational design of new and more efficient catalysts. ox.ac.uk
Combustion and Oxidation Studies
The use of isotopically labeled compounds, such as this compound, provides a powerful tool for elucidating the complex mechanisms of combustion and oxidation. By replacing hydrogen atoms with their heavier deuterium isotopes, researchers can track reaction pathways and probe the kinetic significance of bond-breaking events. The difference in mass between hydrogen and deuterium leads to a difference in the zero-point energy of C-H versus C-D bonds, resulting in a higher activation energy required to break a C-D bond. This phenomenon, known as the kinetic isotope effect (KIE), is a cornerstone of mechanistic studies involving deuterated molecules.
Deuteration of a hydrocarbon fuel like octane has a discernible impact on its fundamental combustion characteristics, most notably its burning velocity. This is a consequence of both chemical kinetic effects and changes in transport properties.
The substitution of hydrogen with deuterium in octane to form this compound affects both flame regimes. The laminar burning velocity is influenced by the reaction rate, thermal diffusivity, and mass diffusivity of the reactants. Due to the kinetic isotope effect, the rates of chemical reactions involving C-D bond cleavage are slower than those involving C-H bonds. Furthermore, the heavier mass of this compound reduces its diffusivity. Studies on simpler deuterated fuels like deuterium (D₂) compared to hydrogen (H₂) have shown that the greater mass of deuterium decreases thermal conductivity, which in turn reduces the flame speed. electronicsandbooks.com A lower reaction rate and reduced transport properties both contribute to a decrease in the laminar burning velocity of this compound compared to its non-deuterated counterpart, octane.
In turbulent flames, the laminar burning velocity is a key parameter that influences the turbulent flame speed. fiveable.me Therefore, the reduction in the laminar burning velocity of this compound is expected to lead to a corresponding decrease in its turbulent flame speed under similar conditions of turbulence.
Table 1: Comparison of Expected Flame Properties for Octane vs. This compound
| Property | Octane (C₈H₁₈) | This compound (C₈D₁₈) | Rationale for Difference |
| Laminar Burning Velocity | Higher | Lower | Slower reaction kinetics (KIE) and reduced thermal/mass diffusivity for C₈D₁₈. electronicsandbooks.com |
| Turbulent Flame Speed | Higher | Lower | Dependent on the lower laminar burning velocity of C₈D₁₈. fiveable.me |
| Flame Thickness | Thinner | Thicker | Inversely proportional to burning velocity. |
| Thermal Diffusivity | Higher | Lower | The heavier deuterium atom reduces the molecule's ability to conduct heat. electronicsandbooks.com |
The kinetic isotope effect (KIE) is central to understanding the altered chemistry in flames of deuterated hydrocarbons. The primary KIE arises from the higher bond dissociation energy of a C-D bond compared to a C-H bond. This directly impacts radical chain reactions that drive combustion.
In a flame, combustion proceeds through a series of elementary reactions involving highly reactive radical species like H, O, and OH. The abstraction of a hydrogen atom from the fuel molecule is a critical initiation and propagation step. For this compound, this step involves the breaking of a C-D bond, which requires more energy and is therefore slower than the corresponding C-H bond abstraction in octane. This effect has been verified in the combustion of other deuterated compounds, where C-H bond rupture is favored over C-D bond rupture and is identified as a rate-controlling step. osti.govosti.gov
Table 2: Summary of Kinetic Isotope Effects on Key Flame Parameters
| Parameter | Effect of Deuteration (this compound vs. Octane) | Primary Reason |
| Reaction Rate | Decreased | Higher activation energy for C-D bond cleavage (KIE). osti.gov |
| Radical Transport | Decreased | Higher molecular mass of deuterated species leads to lower diffusion coefficients. |
| Thermal Diffusivity | Decreased | Increased molecular mass reduces thermal conductivity. electronicsandbooks.com |
| Ignition Delay | Increased | Slower radical chain branching reactions due to the KIE. |
At high temperatures (T > 1200 K), the combustion of alkanes is dominated by pyrolysis of the fuel molecule and the subsequent reactions of smaller fragments. dtic.mil A key reaction pathway is the abstraction of a hydrogen atom by radicals such as OH, H, and O to form an octyl radical. osti.govcolostate.edu
For this compound, the analogous reaction is deuterium abstraction: C₈D₁₈ + X• → C₈D₁₇• + XD (where X• = H•, D•, O, OH)
Table 3: Illustrative Comparison of Activation Energies for Key Combustion Steps
| Reaction Step | Example Reaction (Octane) | Example Reaction (this compound) | Expected Activation Energy |
| Initiation (H-abstraction) | C₈H₁₈ + OH• → C₈H₁₇• + H₂O | C₈D₁₈ + OH• → C₈D₁₇• + HDO | Higher for this compound osti.gov |
| Pyrolysis (C-C cleavage) | C₈H₁₈ → 2 C₄H₉• | C₈D₁₈ → 2 C₄D₉• | No significant isotope effect expected |
| β-scission (C-H/C-D cleavage) | C₈H₁₇• → C₄H₈ + C₄H₉• | C₈D₁₇• → C₄D₈ + C₄D₉• | Higher for this compound if a C-D bond is broken in the transition state |
In the troposphere, the oxidation of hydrocarbons is primarily initiated by reaction with the hydroxyl radical (OH) during the daytime. uni-wuppertal.de This process is a critical component of atmospheric chemistry, leading to the formation of ozone and secondary organic aerosols. copernicus.org
The atmospheric oxidation of octane begins with the abstraction of a hydrogen atom by an OH radical: C₈H₁₈ + OH• → C₈H₁₇• + H₂O
The resulting alkyl radical (C₈H₁₇•) rapidly reacts with molecular oxygen (O₂) to form an alkylperoxy radical (C₈H₁₇O₂•). This peroxy radical can then undergo complex isomerization reactions (involving H-shifts) or react with other atmospheric species like nitric oxide (NO). copernicus.orgcopernicus.org
For this compound, the initial step is the abstraction of a deuterium atom. Due to the kinetic isotope effect, this reaction is significantly slower than for normal octane. C₈D₁₈ + OH• → C₈D₁₇• + HDO
This reduced rate of the initial, rate-limiting step implies that this compound will have a longer atmospheric lifetime than octane. Subsequent intramolecular D-shift reactions within the peroxy radical would also be slower than the corresponding H-shifts, altering the distribution of oxidation products. copernicus.org By studying the specific products and their formation rates from the oxidation of this compound, scientists can gain valuable insights into the branching ratios and importance of different pathways in the atmospheric degradation of long-chain alkanes.
Table 4: Key Reactions in Atmospheric Oxidation and Expected Isotope Effects
| Reaction Step | General Reaction | Relative Rate for this compound | Reason |
| OH Radical Initiation | R-H + OH• → R• + H₂O | Slower | KIE on D-atom abstraction. uni-wuppertal.de |
| Peroxy Radical Formation | R• + O₂ → RO₂• | No significant KIE | This is a radical addition reaction, not involving C-H/C-D bond cleavage. |
| Intramolecular H-Shift | RO₂• → •QOOH | Slower | KIE on internal D-atom transfer. copernicus.org |
| Reaction with NO | RO₂• + NO → RO• + NO₂ | No significant KIE | The reaction occurs at the peroxy radical center. |
Reaction Kinetics of this compound in Combustion Processes
Catalytic and Surface Chemistry Investigations
The use of isotopically labeled molecules is a powerful tool in elucidating complex reaction pathways in catalysis and surface science. This compound, a deuterated isotopologue of n-octane, serves as a crucial tracer in studies aimed at understanding the fundamental steps of hydrocarbon transformations on catalytic surfaces and the dynamics of molecular assemblies at interfaces.
The conversion of linear alkanes like n-octane into aromatic compounds is a cornerstone of industrial catalysis, particularly in producing high-octane gasoline. This compound is instrumental in unraveling the intricate mechanisms of these reactions, such as dehydrocyclization and aromatization, on heterogeneous catalysts.
Hydrogen-deuterium (H-D) tracer experiments utilizing this compound provide deep insights into the reaction sequences on catalyst surfaces. Studies on catalysts such as chromia-zirconia (Cr2O3/ZrO2) based systems, which are known for their aromatization activity, have employed this technique. For instance, research using a Cr2O3/La2O3/ZrO2 catalyst for n-octane aromatization revealed significant details about the reaction pathway through H-D exchange. researchgate.net In these experiments, mixtures of deuterated reactants like n-octane-d18 and non-deuterated reactants are passed over the catalyst, and the isotopic distribution in both the unreacted molecules and the products is analyzed.
Further studies have examined H/D exchange in mixtures of n-octane-d18 and methylcyclohexane-d0 (or vice-versa) over Pt/SiO2 and Pt/Al2O3 catalysts at various temperatures. researchgate.net At lower temperatures (300-400°C), H/D exchange was observed in both the reactants and the products, indicating that the surface reactions responsible for hydrogen exchange are active under these conditions. However, at a higher temperature of 482°C, exchange occurred in the products but not in the reactants. researchgate.net This suggests a shift in the mechanism or the relative rates of reaction steps at different temperature regimes.
Table 1: H/D Exchange Observations in n-Octane/Methylcyclohexane Mixtures
| Catalyst | Temperature | Reactants | H/D Exchange in Reactants | H/D Exchange in Products |
| Pt/SiO2, Pt/Al2O3 | 300-400°C | n-octane-d18/methylcyclohexane-d0 | Yes | Yes |
| Pt/SiO2, Pt/Al2O3 | 482°C | n-octane-d18/methylcyclohexane-d0 | No | Yes |
The findings from experiments at 482°C on platinum catalysts, where isotopic exchange is absent in the reactants but present in the products, are consistent with a mechanism where the adsorption of the reactant is the rate-limiting step. researchgate.net Once the molecule is adsorbed and proceeds through the reaction cascade to form products, isotopic scrambling can occur among the product molecules and surface hydrogen/deuterium species before desorption.
Beyond catalytic reactions, this compound is valuable for studying the physical processes that govern the behavior of molecules at interfaces. Understanding how different molecules arrange themselves and move within thin films is critical for fields ranging from lubrication to materials science.
Studies using Reflection-Absorption Infrared Spectroscopy (RAIRS) and Temperature Programmed Desorption (TPD) have investigated the behavior of this compound in mixed multilayer assemblies on a Platinum (Pt(111)) surface. illinois.edu When this compound is adsorbed on top of a monolayer of a cyclic hydrocarbon like cis-1,3-dimethylcyclohexane (B1347349), temperature-dependent spectral changes show a dynamic exchange process. illinois.edu As the temperature is increased to around 170 K, a significant portion of the cis-1,3-dimethylcyclohexane molecules initially in contact with the platinum surface are displaced by this compound molecules from the upper layers. illinois.edu
TPD data complements these findings, showing distinct desorption peaks corresponding to molecules in different environments. For sub-monolayer coverages of n-octane-d18 on a cyclooctane (B165968) monolayer, multiple desorption features are observed. illinois.edu A peak at 170 K corresponds to the desorption of molecules from the multilayer, while higher temperature peaks (e.g., at 250 K and 275 K) are associated with desorption from the monolayer, reflecting different binding states due to lateral interactions. illinois.edu
Table 2: TPD Peak Analysis for n-octane-d18 on Cyclooctane/Pt(111)
| Desorption Peak Temperature | Assignment | Inferred Process |
| 170 K | Multilayer Desorption | Desorption of n-octane-d18 from the upper layers. |
| 250 K | Monolayer Desorption | Desorption from the monolayer state with specific lateral interactions. |
| 275 K | Monolayer Desorption | Desorption from a different monolayer state, indicating varied surface binding energies. |
The segregation and transport phenomena observed in mixed hydrocarbon films are driven by a subtle interplay of molecular interactions. The exchange between surface-contacting molecules and those in the multilayer is largely reversible. illinois.edu For example, in the n-octane-d18 / cis-1,3-dimethylcyclohexane system, further increases in temperature can lead to a state that closely resembles the initial monolayer of the linear alkane, indicating that the this compound molecules have almost completely replaced the cyclic ones at the platinum interface. illinois.edu
These studies demonstrate that the linear chains of this compound can effectively displace cyclic alkanes from the Pt(111) surface, driven by differences in adsorption energies and molecular packing efficiencies. The dynamics of this process, including the temperatures at which molecular exchange and multilayer desorption occur, provide quantitative data on the molecular interactions governing the structure and stability of these interfacial assemblies. illinois.edu
Q & A
Q. How is Octane-d18 synthesized and characterized for experimental use?
this compound is synthesized via catalytic deuteration of n-octane using deuterium gas (D₂) in the presence of transition metal catalysts (e.g., platinum or palladium). Post-synthesis purification involves fractional distillation or column chromatography to achieve >98% isotopic purity. Characterization employs nuclear magnetic resonance (NMR) spectroscopy (¹H and ²H NMR) to confirm deuteration efficiency and gas chromatography-mass spectrometry (GC-MS) to verify molecular integrity .
Q. What are the primary applications of this compound in spectroscopic studies?
this compound is widely used as a deuterated solvent in NMR spectroscopy to eliminate proton interference in analyte signals. Its low polarity and high deuteration stability make it ideal for studying hydrophobic compounds in organic and polymer chemistry. For example, in ¹³C NMR, it minimizes solvent-induced signal splitting, enhancing spectral clarity .
Q. What precautions are necessary when handling this compound in laboratory settings?
Researchers must store this compound under inert gas (argon/nitrogen) to prevent isotopic exchange with atmospheric moisture. Glovebox or Schlenk-line techniques are recommended for air-sensitive experiments. Contamination risks are mitigated by using glassware dried at 120°C and deuterium-compatible septa .
Q. How does isotopic purity affect experimental outcomes with this compound?
Isotopic purity (>98%) is critical to avoid signal overlap in NMR and erroneous kinetic data. Impurities like residual protiated octane (C₈H₁₈) can introduce parasitic peaks in ²H NMR, complicating quantitative analysis. Regular calibration using deuterated standards ensures accuracy .
Q. What are the ethical considerations in using deuterated solvents like this compound?
Researchers must adhere to institutional guidelines for deuterium waste disposal due to its environmental persistence. Open-access data sharing (e.g., via repositories) is encouraged to promote reproducibility, as per FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) of deuterium in this compound influence reaction mechanisms?
Deuteration at specific carbon positions alters reaction pathways by increasing activation energy (e.g., C-D bond cleavage vs. C-H). For instance, in radical reactions, KIEs are quantified using competitive experiments with protiated/deuterated substrates. Arrhenius plots and DFT calculations validate mechanistic hypotheses .
Q. What methodologies resolve contradictions in solvent polarity measurements using this compound?
Discrepancies arise from solvent-deuterium interactions affecting dielectric constants. Researchers use Kamlet-Taft parameters or solvatochromic dyes (e.g., Reichardt’s dye) to measure polarity. Statistical tools like multivariate regression account for solvent-anisotropy effects .
Q. How can isotopic scrambling in this compound be minimized during high-temperature reactions?
Scrambling occurs via acid/base-catalyzed H/D exchange. Strategies include:
Q. What experimental designs optimize this compound’s role in studying membrane lipid dynamics?
Deuterated lipids dissolved in this compound enable neutron scattering to probe bilayer thickness and phase transitions. Contrast-matching techniques (e.g., varying D₂O/H₂O ratios) isolate lipid signals. Data interpretation employs software like SASfit or MD simulations .
Q. How do researchers validate computational models of this compound’s thermodynamic properties?
Molecular dynamics (MD) simulations predict properties like vapor pressure or heat capacity. Experimental validation uses differential scanning calorimetry (DSC) and vapor-liquid equilibrium (VLE) measurements. Discrepancies are analyzed via error-propagation models to refine force-field parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
